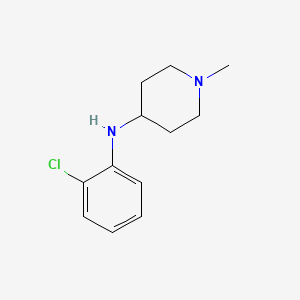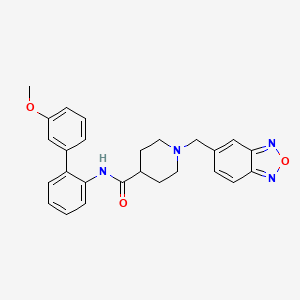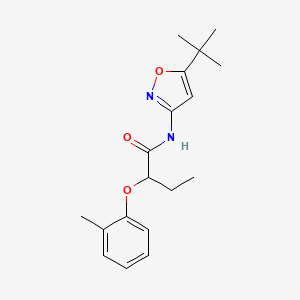![molecular formula C12H24N2O B5143524 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitter receptors in the brain. In
Mecanismo De Acción
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its activity is essential for the regulation of anxiety, sleep, and muscle tone. By enhancing the activity of GABA-A receptors, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can reduce anxiety and promote relaxation.
Biochemical and Physiological Effects
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including the ability to reduce anxiety, promote relaxation, and reduce alcohol intake. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has several advantages for use in lab experiments, including its ability to modulate the activity of GABA-A receptors and its potential applications in the treatment of alcohol addiction and epilepsy. However, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol also has several limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Direcciones Futuras
There are several future directions for research on 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, including the development of more potent analogs, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its mechanisms of action in the brain. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol may also have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia. Overall, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol is a promising compound with a wide range of potential scientific research applications.
Métodos De Síntesis
The synthesis of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be achieved through several methods, including the reaction of 4-(3-methylcyclopentyl)piperazine with ethylene oxide or the reaction of 2-chloroethanol with 4-(3-methylcyclopentyl)piperazine. The yield of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety, sleep, and muscle tone. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been studied for its potential applications in the treatment of alcohol addiction, as it has been shown to reduce alcohol intake in animal models.
Propiedades
IUPAC Name |
2-[4-(3-methylcyclopentyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)14-6-4-13(5-7-14)8-9-15/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMMEASNTBESRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclopentyl)piperazin-1-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)
![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5143473.png)
![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)


![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)